molecular formula C31H32N2O6 B1442211 Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH CAS No. 1196703-48-6

Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B1442211
CAS No.: 1196703-48-6
M. Wt: 528.6 g/mol
InChI Key: FFOYZGOZWLCJDO-VHEIIQRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used in peptide synthesis and research due to its unique structural features and stability. The presence of the Fmoc group aids in the protection of the amino group during peptide synthesis, allowing for selective deprotection and further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the coupling of the amino acid to the growing peptide chain. The Fmoc group is used to protect the amino group of the amino acids during the synthesis. After the coupling reaction, the Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of automated systems allows for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, which is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

    Deprotection: The removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: The formation of peptide bonds with other amino acids or peptide fragments.

    Oxidation and Reduction: Potential modifications to the side chains of the amino acids within the peptide.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or dithiothreitol (DTT) may be used for specific modifications.

Major Products: The primary product of these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide bonds formed between the amino acids.

Scientific Research Applications

Chemistry: Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide chemistry.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It serves as a building block for the synthesis of biologically active peptides.

Medicine: this compound is utilized in the development of peptide-based therapeutics. Its incorporation into peptide drugs can enhance stability and bioavailability.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. Its role in solid-phase peptide synthesis makes it essential for large-scale peptide production.

Mechanism of Action

The mechanism of action of Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain. The specific interactions and pathways involved depend on the peptide sequence and the target application.

Comparison with Similar Compounds

    Fmoc-Phe-Phe-OH: Another Fmoc-protected dipeptide used in peptide synthesis.

    Fmoc-Val-Leu-Lys(Boc)-OH: A tripeptide with Fmoc and tert-butyloxycarbonyl (Boc) protecting groups.

    Fmoc-Ala-Gly-OH: A simple dipeptide used in peptide synthesis.

Uniqueness: Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the Psi(Me,Me)pro moiety, which provides additional stability and structural features. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.

Properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOYZGOZWLCJDO-VHEIIQRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196703-48-6
Record name 4-Oxazolidinecarboxylic acid, 3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]-2,2,5-trimethyl-, (4S,5R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 2
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 3
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 4
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 5
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 6
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.